molecular formula C6H5F3N2O B2479769 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbaldehyde CAS No. 1227685-53-1

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B2479769
CAS No.: 1227685-53-1
M. Wt: 178.114
InChI Key: KXYAOSAEBLIOFO-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbaldehyde is an organic compound that features a pyrazole ring substituted with a trifluoroethyl group and an aldehyde group

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbaldehyde typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with an appropriate aldehyde or ketone precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic acid.

    Reduction: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group, used as a solvent and in the synthesis of pharmaceuticals.

    1-(2,2,2-Trifluoroethyl)-1H-pyrazole: Lacks the aldehyde group but shares the trifluoroethyl-substituted pyrazole core.

    1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with the aldehyde group at a different position on the pyrazole ring.

Uniqueness

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbaldehyde is unique due to the combination of its trifluoroethyl group and aldehyde group on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)4-11-5(3-12)1-2-10-11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYAOSAEBLIOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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